N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a complex organic compound that features a benzamide core with a methoxy group, a thiophene ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through the reaction of thiophene with N,N-dimethylformamide (DMF) to produce thiophene-2-carbaldehyde.
Formation of the Azepane Derivative: Azepane derivatives can be synthesized from azepan-1-yl-ethanol.
Coupling Reaction: The thiophene and azepane derivatives are then coupled with 3-methoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different amine derivatives.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives of the azepane ring.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It could be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring may interact with hydrophobic pockets, while the thiophene and benzamide moieties could form hydrogen bonds or π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is unique due to its combination of a benzamide core with a methoxy group, a thiophene ring, and an azepane moiety. This combination of functional groups provides a unique set of chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C20H26N2O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H26N2O2S/c1-24-17-9-6-8-16(14-17)20(23)21-15-18(19-10-7-13-25-19)22-11-4-2-3-5-12-22/h6-10,13-14,18H,2-5,11-12,15H2,1H3,(H,21,23) |
InChI Key |
ONAOQTQZSDQEFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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